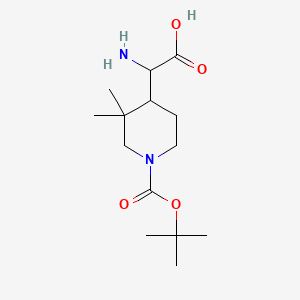
Pomalidomide-5'-C3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-5’-C3-azide is a derivative of pomalidomide, an immunomodulatory agent known for its antineoplastic properties. This compound is particularly significant in the field of targeted protein degradation and proteolysis-targeting chimeras (PROTAC) technology. It contains a Cereblon-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C3-azide typically involves multiple steps, starting with the preparation of pomalidomide. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the azide group, often through click chemistry reactions .
Industrial Production Methods
Industrial production of pomalidomide-5’-C3-azide focuses on optimizing yield and purity. The process involves continuous flow synthesis, which allows for safe operation, excellent reproducibility, and efficient production. This method can achieve an overall yield of 38-47% .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-5’-C3-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azide group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the click reaction between the azide group and alkynes.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.
Major Products Formed
The primary products formed from these reactions are triazole derivatives, which are crucial for the development of PROTACs and other targeted therapies .
Aplicaciones Científicas De Investigación
Pomalidomide-5’-C3-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules through click chemistry.
Biology: Facilitates the study of protein-protein interactions and the development of protein degraders.
Medicine: Integral in the design of novel therapeutics for cancer treatment, particularly in multiple myeloma.
Industry: Employed in the production of targeted protein degradation tools and other bioconjugates.
Mecanismo De Acción
Pomalidomide-5’-C3-azide exerts its effects by recruiting Cereblon, an E3 ubiquitin ligase, which tags target proteins for degradation. This process involves the formation of a ternary complex between the compound, Cereblon, and the target protein, leading to ubiquitination and subsequent proteasomal degradation . This mechanism is crucial for its role in PROTAC technology and targeted cancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A more potent derivative of thalidomide with enhanced efficacy and reduced toxicity.
Pomalidomide: The base compound for pomalidomide-5’-C3-azide, known for its significant antineoplastic activity.
Uniqueness
Pomalidomide-5’-C3-azide stands out due to its azide group, which allows for versatile click chemistry applications. This feature makes it highly valuable for the synthesis of complex bioconjugates and targeted protein degraders, setting it apart from its analogs .
Propiedades
Fórmula molecular |
C16H16N6O4 |
|---|---|
Peso molecular |
356.34 g/mol |
Nombre IUPAC |
5-(3-azidopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N6O4/c17-21-19-7-1-6-18-9-2-3-10-11(8-9)16(26)22(15(10)25)12-4-5-13(23)20-14(12)24/h2-3,8,12,18H,1,4-7H2,(H,20,23,24) |
Clave InChI |
PUOCTPUQMGUGQG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
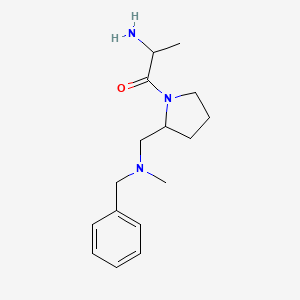
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
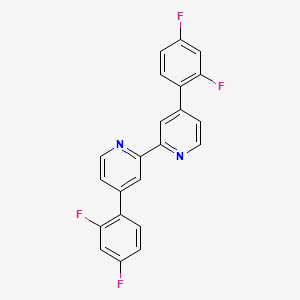
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)
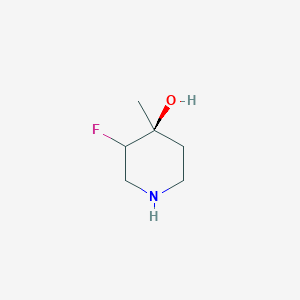
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
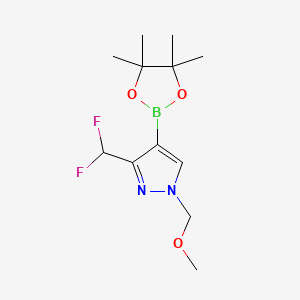
![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
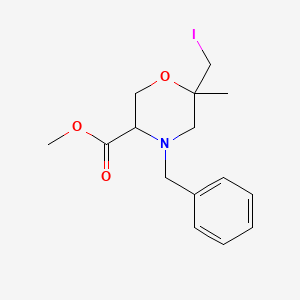
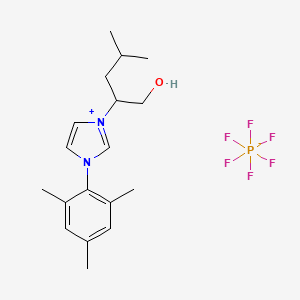
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)
